Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its two benzyloxy groups attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions, where benzyl halides react with the hydroxyl groups on the indole ring in the presence of a base.
Esterification: The carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance its binding affinity to these targets, influencing its biological activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dibenzyloxyindole: Similar in structure but lacks the ethyl ester group.
5,6-Dimethoxyindole: Contains methoxy groups instead of benzyloxy groups.
Indole-2-carboxylate: Lacks the benzyloxy groups but retains the carboxylate functionality.
Uniqueness
Ethyl 5,6-bis(benzyloxy)-1H-indole-2-carboxylate is unique due to the combination of its benzyloxy groups and ethyl ester functionality. This combination can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
113370-03-9 |
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Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 5,6-bis(phenylmethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H23NO4/c1-2-28-25(27)22-13-20-14-23(29-16-18-9-5-3-6-10-18)24(15-21(20)26-22)30-17-19-11-7-4-8-12-19/h3-15,26H,2,16-17H2,1H3 |
InChI Key |
ROCVSVPVMWOLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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